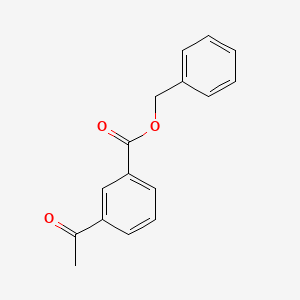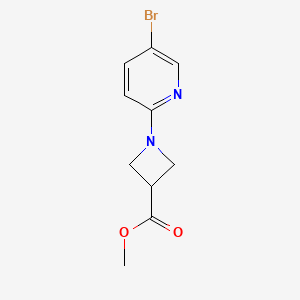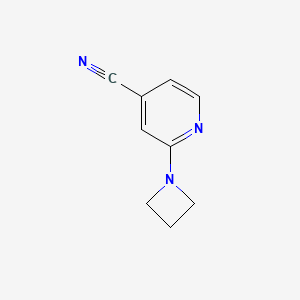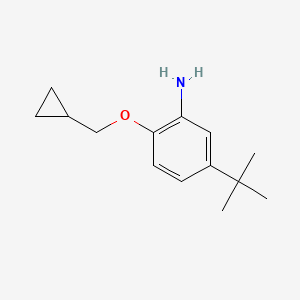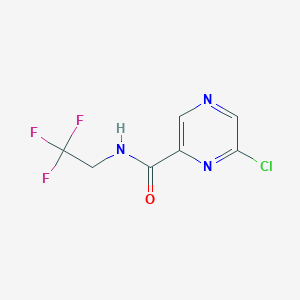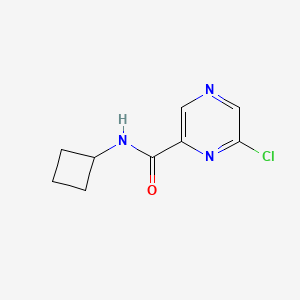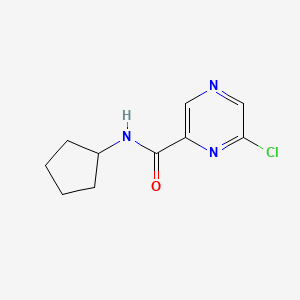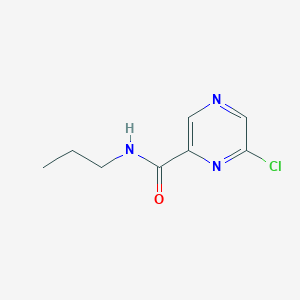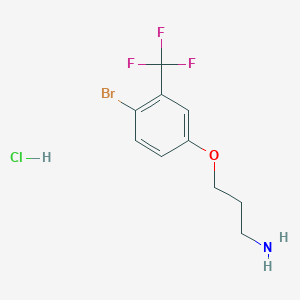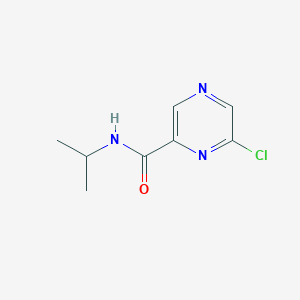
6-Chloro-pyrazine-2-carboxylic acid isopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-pyrazine-2-carboxylic acid isopropylamide is a chemical compound belonging to the class of pyrazinecarboxamides This compound is characterized by the presence of a chloro substituent at the 6th position of the pyrazine ring and an isopropylamide group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide typically involves the condensation of 6-chloro-pyrazine-2-carboxylic acid chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:
Preparation of 6-Chloro-pyrazine-2-carboxylic acid chloride: This is achieved by reacting 6-chloro-pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Condensation with isopropylamine: The resulting acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine (TEA) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-pyrazine-2-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Condensation Reactions: The amide group can engage in condensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
6-Chloro-pyrazine-2-carboxylic acid isopropylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of more complex organic molecules, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrazine-2-carboxylic acid: This compound shares the pyrazine core and chloro substituent but lacks the isopropylamide group.
5-Fluoropyrazine-2-carboxylic acid: Similar in structure but with a fluorine substituent instead of chlorine.
6-Chloro-5-tert-butylpyrazine-2-carboxylic acid: Contains an additional tert-butyl group, which alters its chemical properties
Uniqueness
6-Chloro-pyrazine-2-carboxylic acid isopropylamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro substituent and an isopropylamide group makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5(2)11-8(13)6-3-10-4-7(9)12-6/h3-5H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOGZALIBVQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
